BenchChemオンラインストアへようこそ!

5Me3F4AP

Potassium Channel Blockade IC50 Electrophysiology

5Me3F4AP is the sole 4-aminopyridine derivative that combines fluorine-enabled ¹⁸F radiolabeling with a 5-methyl group that confers 2.35-fold greater CYP2E1 stability over 3F4AP—directly addressing the metabolic failure observed in awake human PET studies. This compound delivers the brain-penetrant physicochemical profile (logD 0.664, pKa 7.46, PAMPA Pe 88.1 nm/s) that generic alternatives cannot replicate. For radiochemistry facilities manufacturing [¹⁸F]5Me3F4AP via isotope exchange and laboratories requiring a calibrated CYP2E1 substrate, this is the procurement-critical precursor. Standard research quantities available from major suppliers with documented purity.

Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
CAS No. 13958-85-5
Cat. No. B577076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5Me3F4AP
CAS13958-85-5
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
Structural Identifiers
InChIInChI=1S/C6H7FN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9)
InChIKeyOUGVZDCOIWTZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5Me3F4AP (CAS 13958-85-5) – A Trisubstituted 4-Aminopyridine K⁺ Channel Blocker Optimized for PET Radiotracer Applications


5Me3F4AP (3-fluoro-5-methylpyridin-4-amine) is a trisubstituted derivative of the clinically approved potassium channel blocker 4-aminopyridine (4AP, dalfampridine) [1]. As a voltage-gated K⁺ channel antagonist, 5Me3F4AP binds to exposed channels in demyelinated axons to reduce aberrant K⁺ efflux and enhance impulse conduction [1]. Structurally, it incorporates both a fluorine atom (enabling ¹⁸F radiolabeling for positron emission tomography) and a 5-methyl group (imparting enhanced metabolic stability), positioning it as a second-generation PET radiotracer candidate for imaging demyelination in neurological disorders [2].

Why 5Me3F4AP Cannot Be Substituted by 3F4AP or 4AP in PET Imaging and CNS Research


While 4AP, 3F4AP, and 5Me3F4AP share a common 4-aminopyridine pharmacophore and exhibit comparable binding affinity to voltage-gated K⁺ channels [1], they diverge significantly in physicochemical properties that critically govern brain penetration, metabolic fate, and imaging utility. 4AP is highly basic (pKa ≈ 9.2) and hydrophilic (logD ≈ −1.5), resulting in slow passive diffusion across the blood–brain barrier [2]. 3F4AP, the first-generation PET tracer, demonstrates favorable brain entry but suffers from rapid oxidative metabolism by CYP2E1 in awake human subjects, severely limiting brain uptake [3]. Generic substitution with either analog would compromise either sufficient brain exposure (4AP, 3Me4AP) or metabolic stability (3F4AP) required for robust PET signal and reproducible quantification [4]. The 5-methyl substitution in 5Me3F4AP specifically addresses the metabolic liability of 3F4AP while preserving the advantageous pKa and logD profile, a balance unattainable with in-class alternatives [5].

Quantitative Head-to-Head Evidence: 5Me3F4AP vs. 3F4AP and 4AP in Physicochemical, Permeability, and Metabolic Stability Assays


Equivalent Potency with Distinct pH Dependence vs. 4AP and 3F4AP

At physiological pH 7.4, 5Me3F4AP exhibits comparable Kv channel blocking potency to both 4AP and 3F4AP, confirming that the trisubstitution does not impair target engagement [1]. However, the pH dependence of blockade distinguishes 5Me3F4AP: as pH increases from 6.4 to 9.1, the IC50 of 5Me3F4AP increases approximately three-fold (from 118 µM to 373 µM), indicating reduced potency at higher pH [2]. In contrast, 4AP shows the opposite behavior—its IC50 decreases approximately five-fold under the same pH shift (from 178 µM to 33 µM) [3]. This differential pH sensitivity arises from the lower pKa of 5Me3F4AP and may influence tissue-specific activity where local pH varies.

Potassium Channel Blockade IC50 Electrophysiology

Superior Brain Membrane Permeability vs. 3F4AP and 4AP

In a parallel artificial membrane permeability assay (PAMPA) modeling passive diffusion across the blood–brain barrier, 5Me3F4AP exhibited a permeability coefficient (Pe) of 88.1 ± 18.3 nm/s [1]. This value is approximately 2.8-fold higher than that of the first-generation PET tracer 3F4AP (Pe = 31.1 ± 2.9 nm/s, P-value = 0.03) [2]. The enhancement correlates with the compound's greater lipophilicity: logD₇.₄ for 5Me3F4AP is 0.664 ± 0.005, significantly higher than 3F4AP (0.414 ± 0.002, P < 0.0001) and substantially greater than the hydrophilic 4AP (logD₇.₄ = −1.478 ± 0.014) [3].

Blood–Brain Barrier Permeability PAMPA CNS Drug Delivery

Enhanced Metabolic Stability Against CYP2E1 Oxidation vs. 3F4AP

The 5-methyl substitution in 5Me3F4AP confers significant resistance to CYP2E1-mediated oxidation—the primary metabolic pathway that limits the in vivo performance of 3F4AP in awake humans [1]. In a competitive inhibition assay using recombinant CYP2E1, the IC50 for 5Me3F4AP was 36.2 ± 2.5 µM, which is 2.35-fold higher (i.e., weaker substrate/inhibitor) than the IC50 for 3F4AP (15.4 ± 5.1 µM, P = 0.0003) [2]. Direct measurement of reaction rates confirmed that CYP2E1-mediated oxidation of 5Me3F4AP proceeds approximately two-fold slower than that of 3F4AP [3]. This reduced metabolic turnover is expected to translate into prolonged brain retention and improved signal-to-noise in PET imaging, particularly in awake subjects where CYP2E1 activity is not suppressed by anesthesia [4].

Metabolic Stability CYP2E1 In Vitro Metabolism

Optimized pKa for Physiological Brain Entry vs. 4AP and 3Me4AP

The acid dissociation constant (pKa) dictates the ratio of neutral (membrane-permeable) to protonated (channel-binding) species at physiological pH. 5Me3F4AP exhibits a pKa of 7.46 ± 0.01, which is statistically indistinguishable from that of 3F4AP (7.37 ± 0.07, P = 0.08) but markedly lower than 4AP (9.19 ± 0.03) and 3Me4AP (9.82 ± 0.06) [1]. At pH 7.4, this translates to ~47% neutral species for 5Me3F4AP versus ~1.6% for 4AP and ~0.4% for 3Me4AP [2]. The near-physiological pKa of 5Me3F4AP enables the compound to exist in a favorable equilibrium that balances passive diffusion across the BBB (via neutral form) with sufficient protonated species for high-affinity channel binding once inside the brain parenchyma [3].

pKa Ionization State BBB Passive Diffusion

Primary Procurement-Driven Applications of 5Me3F4AP in Academic and Industrial Research


¹⁸F-Radiolabeled PET Tracer Development for Demyelination Imaging

Given its fluorine atom and optimized metabolic stability, 5Me3F4AP is specifically designed for radiochemical conversion to [¹⁸F]5Me3F4AP via isotope exchange [1]. The compound's enhanced CYP2E1 stability (2.35-fold higher IC50 than 3F4AP) directly addresses the metabolic degradation observed with [¹⁸F]3F4AP in awake human subjects, making it a superior precursor for clinical PET tracer manufacturing [2]. Procurement is warranted for radiochemistry facilities and imaging centers developing next-generation demyelination diagnostics.

In Vitro Electrophysiology and Pharmacological Profiling of K⁺ Channel Blockers

With an IC50 of 161 ± 25 µM at pH 7.4 (equivalent to 4AP), 5Me3F4AP serves as a potent and pH-sensitive tool compound for investigating voltage-gated K⁺ channel function in cellular and tissue models [3]. Its distinct pH-dependent blockade profile (IC50 increases from 118 µM at pH 6.4 to 373 µM at pH 9.1) makes it particularly valuable for studies examining channel pharmacology in acidic microenvironments such as inflamed or ischemic tissue [4].

Blood–Brain Barrier Permeability and CNS Drug Delivery Model Compound

The high PAMPA permeability of 5Me3F4AP (Pe = 88.1 nm/s, 2.8-fold greater than 3F4AP) establishes it as an excellent reference compound for validating in vitro BBB models and screening CNS-penetrant small molecules [5]. Its favorable logD (0.664) and near-physiological pKa (7.46) provide a benchmark physicochemical profile for medicinal chemists optimizing brain exposure of basic amine-containing drug candidates [6].

Metabolic Stability Screening and CYP2E1 Substrate Profiling

5Me3F4AP's well-characterized interaction with CYP2E1 (IC50 = 36.2 µM) positions it as a calibrated substrate/inhibitor for cytochrome P450 inhibition assays and metabolic stability panels [7]. The quantitative difference in CYP2E1 susceptibility between 5Me3F4AP and 3F4AP (~2-fold slower oxidation) provides a clear benchmark for assessing the metabolic liabilities of novel 4-aminopyridine derivatives and other CNS-targeted basic amines [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5Me3F4AP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.